2,4-Dichloro-5-isobutoxyphenylboronic acid
Description
Properties
IUPAC Name |
[2,4-dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11(14)15)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDCPTZXOXJCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681686 | |
| Record name | [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-46-9 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-isobutoxyphenylboronic acid, a key intermediate in the production of various pharmaceutical compounds. This document details the chemical pathways, experimental procedures, and quantitative data associated with its preparation, tailored for an audience with a strong background in organic chemistry and drug development.
Introduction
This compound is a substituted arylboronic acid of significant interest in medicinal chemistry. Its structural features make it a valuable building block in cross-coupling reactions, most notably in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. The synthesis of this intermediate is a critical step in the overall manufacturing process of such therapeutic agents. This guide will focus on a common and effective synthetic route commencing from 2,4-dichloro-1-isobutoxybenzene.
Synthetic Pathway
The most prevalent and industrially scalable synthesis of this compound involves a directed ortho-metalation (DoM) strategy, specifically a lithiation reaction, followed by borylation. This pathway offers high regioselectivity, which is crucial for the synthesis of this specific isomer.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic workflow for this compound.
This process begins with the deprotonation of 2,4-dichloro-1-isobutoxybenzene using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then quenched with a borate ester, typically isopropyl pinacol borate, to form the corresponding pinacol boronate ester. The final step involves the hydrolysis of the boronate ester to yield the desired this compound.
Experimental Protocols
The following protocols are detailed representations of the synthetic steps involved.
Synthesis of 2-(2,4-Dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This procedure outlines the formation of the pinacol boronate ester intermediate.
Materials:
-
2,4-dichloro-1-isobutoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Isopropyl pinacol borate (Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2,4-dichloro-1-isobutoxybenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at or below -70 °C. The addition is typically performed over a period of 30-60 minutes.
-
The resulting mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete lithiation.
-
Isopropyl pinacol borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 2-(2,4-dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Hydrolysis to this compound
This procedure describes the conversion of the boronate ester to the final boronic acid.
Materials:
-
2-(2,4-Dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Acetone
-
Aqueous Hydrochloric acid (HCl) (e.g., 2 M)
-
Heptane or Hexane
-
Water
Procedure:
-
The crude or purified 2-(2,4-dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in a mixture of acetone and water.
-
Aqueous hydrochloric acid is added to the solution, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the acetone is removed under reduced pressure.
-
The resulting aqueous slurry is extracted with a suitable organic solvent, such as ethyl acetate.
-
The organic extract is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then triturated with a non-polar solvent such as heptane or hexane to induce crystallization.
-
The solid product is collected by filtration, washed with cold heptane or hexane, and dried under vacuum to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Borylation | 2,4-dichloro-1-isobutoxybenzene | n-BuLi (1.1 eq) | Isopropyl pinacol borate (1.2 eq) | THF | -78 to RT | 12-16 | 85-95 | >95 (crude) |
| 2. Hydrolysis | 2-(2,4-Dichloro-5-isobutoxyphenyl)... | HCl (aq) | - | Acetone/Water | RT | 2-4 | 90-98 | >98 |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis of the target boronic acid.
Conclusion
The synthesis of this compound via directed ortho-metalation and subsequent borylation is a robust and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Venetoclax and other related compounds. Careful control of reaction conditions, particularly temperature during the lithiation step, is paramount to achieving high yields and purity of the final product.
In-depth Technical Guide: 2,4-dichloro-5-isobutoxyphenylboronic acid (CAS: 1256346-46-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
2,4-dichloro-5-isobutoxyphenylboronic acid is a substituted aromatic boronic acid. Boronic acids are a class of compounds characterized by a carbon-boron bond and are widely utilized in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This specific molecule's structure, featuring a dichlorinated phenyl ring with an isobutoxy ether group, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Key Structural Features:
-
Dichlorinated Phenyl Ring: The two chlorine atoms on the aromatic ring significantly influence the electronic properties of the molecule, potentially affecting its reactivity and the properties of its derivatives.
-
Isobutoxy Group: This ether linkage can impact the compound's solubility, lipophilicity, and steric hindrance, which are important considerations in drug design.
-
Boronic Acid Moiety: The -B(OH)₂ group is the key functional group that enables participation in Suzuki-Miyaura coupling and other transformations.
Physicochemical Data
Quantitative data for this specific compound is limited. The following table summarizes the available information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1256346-46-9 | Multiple Suppliers |
| Molecular Formula | C₁₀H₁₃BCl₂O₃ | [1] |
| Molecular Weight | 262.93 g/mol | [1] |
| Appearance | Not specified (typically off-white to white solid) | General Knowledge |
| Purity | Typically ≥95% | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General Knowledge |
Note: Experimental data such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) are not publicly available.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be inferred from general methods for preparing substituted phenylboronic acids.
Postulated Synthetic Pathway
A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.
The logical workflow for such a synthesis is depicted below:
Caption: Postulated synthesis of this compound.
General Experimental Workflow (Hypothetical)
The following represents a generalized, hypothetical workflow for the synthesis described above. This is not a validated protocol for this specific compound.
Caption: General workflow for arylboronic acid synthesis.
Applications in Drug Discovery and Research
While specific applications of this compound are not documented, its structural motifs suggest its primary role as a versatile building block in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is likely in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are common scaffolds in many biologically active molecules and approved drugs. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
The catalytic cycle for this reaction is a fundamental concept in organic chemistry:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential as a Bioactive Fragment
Boronic acids themselves can exhibit biological activity, often acting as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The specific dichlorinated and isobutoxy-substituted phenyl ring of this compound could be designed to interact with specific biological targets. However, no such activity has been reported for this particular molecule.
Conclusion
This compound (CAS 1256346-46-9) is a chemical intermediate that is commercially available for research purposes. Based on its structure, its primary application is expected to be as a building block in organic synthesis, particularly for creating complex biaryl structures via Suzuki-Miyaura cross-coupling. There is currently a lack of publicly available, in-depth technical data, including detailed experimental protocols for its synthesis and specific biological activity. Researchers and drug development professionals interested in utilizing this compound would likely need to perform their own process development and biological screening.
References
molecular structure of 2,4-dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-5-isobutoxyphenylboronic acid is a substituted arylboronic acid of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated phenyl ring and the boronic acid moiety, suggest potential applications as a building block in the synthesis of complex organic molecules and as a pharmacologically active agent. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed plausible synthesis protocol, and predicted spectroscopic data. Furthermore, it explores potential applications in drug development based on the known biological activities of structurally related compounds.
Molecular Structure and Properties
This compound possesses a central benzene ring substituted with two chlorine atoms, an isobutoxy group, and a boronic acid functional group. The presence of the electron-withdrawing chlorine atoms and the boronic acid group, capable of forming reversible covalent bonds with diols, makes this molecule a versatile tool in chemical synthesis and a candidate for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1256346-46-9 | [1] |
| Molecular Formula | C10H13BCl2O3 | [1] |
| Molecular Weight | 262.93 g/mol | [1] |
| Predicted LogP | 3.5 | (Predicted) |
| Predicted pKa | 8.5 | (Predicted) |
Synthesis Protocol
Proposed Synthetic Pathway:
The synthesis can be envisioned as a multi-step process starting from a commercially available dichlorinated phenol.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 1,5-dichloro-2-isobutoxy-4-bromobenzene
-
To a solution of 1,5-dichloro-2-bromophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isobutyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,5-dichloro-2-isobutoxy-4-bromobenzene.
Step 2: Synthesis of this compound
-
Dissolve 1,5-dichloro-2-isobutoxy-4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the solution, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
Spectroscopic Data (Predicted)
Experimentally determined spectroscopic data for this compound is not currently available. The following table presents predicted data based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.8 (d, 2H, -OCH₂-), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~155 (C-O), ~135 (C-B), ~132 (C-Cl), ~130 (C-Cl), ~118 (Ar-CH), ~115 (Ar-CH), ~75 (-OCH₂-), ~29 (-CH-), ~19 (-CH₃) |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~2960 (C-H stretch, alkyl), ~1600, ~1470 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1100 (C-O stretch), ~820 (C-Cl stretch) |
| Mass Spec (m/z) | [M-H]⁻: 261.0, [M+H]⁺: 263.0 |
Potential Applications in Drug Development
While specific biological studies on this compound are not yet published, the broader class of phenylboronic acid derivatives has shown significant promise in medicinal chemistry.
Anticancer Activity: Substituted phenylboronic acids have been investigated for their anticancer properties. The boronic acid moiety can interact with and inhibit the activity of various enzymes, including proteasomes, which are crucial for cancer cell survival. The dichlorinated phenyl ring may enhance the lipophilicity and cell permeability of the compound, potentially leading to improved cytotoxic effects against cancer cell lines.
Antimicrobial Activity: Halogenated phenylboronic acids have demonstrated antibacterial and antifungal activities. The presence of chlorine atoms on the phenyl ring can contribute to the antimicrobial efficacy of the molecule. Therefore, this compound could be a candidate for the development of new antimicrobial agents.
Signaling Pathway Modulation: Phenylboronic acids are known to interact with signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, they can modulate the activity of kinases and other enzymes that play a critical role in cancer progression. The specific substitution pattern of this compound may confer selectivity towards particular cellular targets.
Experimental Workflow for Biological Evaluation:
Figure 2: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a molecule with significant potential for applications in drug discovery and organic synthesis. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its key properties, a plausible and detailed synthetic protocol, and predicted spectroscopic characteristics. The exploration of its potential biological activities, particularly in the areas of oncology and infectious diseases, warrants further investigation. The methodologies and data presented herein are intended to facilitate future research and development efforts centered on this promising compound.
References
A Comprehensive Technical Guide to the Safety and Handling of 2,4-dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental considerations for 2,4-dichloro-5-isobutoxyphenylboronic acid (CAS No. 1256346-46-9).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar boronic acids and general chemical safety principles. Researchers should handle this compound with care, assuming it possesses hazards similar to other phenylboronic acid derivatives.
Chemical Identification and Physical Properties
| Property | This compound | Phenylboronic acid (Representative)[2] | 2,5-Difluorophenylboronic acid (Representative)[3] |
| CAS Number | 1256346-46-9[1] | 98-80-6 | 193353-34-3 |
| Molecular Formula | C₁₀H₁₃BCl₂O₃[1] | C₆H₇BO₂ | C₆H₅BF₂O₂ |
| Molecular Weight | 262.92 g/mol [1] | 121.93 g/mol | 157.91 g/mol |
| Appearance | Not specified (likely off-white solid) | Off-white powder/solid | Off-white powder/solid |
| Melting Point | Not available | 217 - 222 °C | 105 - 110 °C |
| Boiling Point | Not available | No information available | No information available |
| Solubility | Not specified | Water soluble | Not specified |
Hazard Identification and Classification
Based on data from analogous boronic acids, this compound should be treated as a hazardous substance. The anticipated GHS hazard classifications are summarized below.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3] |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[3][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[2][5] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Handle in accordance with good industrial hygiene and safety practices.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Boronic acids can be sensitive to moisture and air, which can lead to decomposition.[6][7] Storage in a refrigerator is recommended.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2] |
Accidental Release and Disposal
| Aspect | Procedure |
| Spill Cleanup | Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][5] |
| Waste Disposal | Dispose of this material and its container as hazardous waste.[8] Do not empty into drains.[8] Disposal must be in accordance with federal, state, and local regulations. |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[2][5] |
| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[5] |
Experimental Protocols
General Synthesis of an Arylboronic Acid via Lithiation
This protocol is a representative method and may require optimization for the specific target compound.
Caption: General workflow for arylboronic acid synthesis.
Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting aryl halide (1-bromo-2,4-dichloro-5-isobutoxybenzene) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (typically three times).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[9]
General Protocol for Suzuki-Miyaura Cross-Coupling
Boronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[10][11]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.[12]
Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Purge the vessel with an inert gas (e.g., argon) for 15 minutes. Add a degassed solvent system, such as a mixture of 1,4-dioxane and an aqueous solution of the base.
-
Heating: Heat the reaction mixture to a temperature typically between 80 °C and 100 °C.
-
Monitoring: Stir the reaction for the required time (typically 2-24 hours), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling: Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.
Reactivity and Stability
Boronic acids exhibit a trade-off between reactivity and stability.[6] They are generally more reactive than their corresponding boronate esters, which often leads to faster reaction times in cross-coupling reactions.[6] However, this increased reactivity is associated with lower stability. Boronic acids are susceptible to decomposition through pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[6] While generally stable under standard room temperature conditions, they can be hygroscopic.[2]
Toxicological Information
Specific toxicological data for this compound is not available. The information provided is based on the GHS classifications of similar compounds.
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory/Skin Sensitization: No specific data available, but some boronic acids may cause allergic skin reactions.
-
Carcinogenicity: No components of similar boronic acids are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[4][8]
-
STOT-Single Exposure: May cause respiratory irritation.[3]
Ecological Information
No specific ecological data is available for this compound. It should not be released into the environment.[2] Steps should be taken to prevent it from entering drains or water courses.
This document is intended to provide guidance and should not be considered a substitute for a compound-specific Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
- 1. 1256346-46-9 | MFCD17015753 | this compound [aaronchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Commercial Availability and Technical Profile of 2,4-Dichloro-5-isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-isobutoxyphenylboronic acid, a specialized organic compound, holds potential as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and an isobutoxy group on the phenylboronic acid core, offers distinct steric and electronic properties that can be leveraged in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability of this reagent, its physicochemical properties, and a general framework for its potential application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1256346-46-9 | [1] |
| Molecular Formula | C₁₀H₁₃BCl₂O₃ | [1] |
| Molecular Weight | 262.93 g/mol | [1] |
| Canonical SMILES | CC(C)COC1=CC(=C(C=C1Cl)Cl)B(O)O | |
| InChI Key | InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-4-7(11)3-9(12)8(10)13(14)15/h3-4,6,14-15H,5H2,1-2H3 |
Commercial Availability
This compound is commercially available from a select number of chemical suppliers specializing in research and development compounds. The table below provides a summary of known suppliers. Researchers are advised to contact the suppliers directly for the most current information on purity, available quantities, and pricing.
| Supplier | Catalog Number | Purity | Available Quantities |
| Aaronchem | AR000OR2 | Not specified | Inquire |
Note: This list is not exhaustive and other suppliers may exist. Purity and available quantities are subject to change and should be confirmed with the supplier.
Synthetic Considerations
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery.[2] They are most notably utilized as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
The 2,4-dichloro-5-isobutoxyphenyl moiety can be introduced into a target molecule to modulate its biological activity and pharmacokinetic properties. The chlorine atoms can influence the compound's electronics and potential for halogen bonding, while the isobutoxy group can impact its lipophilicity and metabolic stability.
General Experimental Protocol for Suzuki-Miyaura Coupling
While a specific protocol for this compound is not available, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. Researchers must optimize the reaction conditions for their specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a commercially available reagent that presents opportunities for the synthesis of novel compounds in drug discovery and development. While detailed experimental protocols for its synthesis and specific applications are not widely published, its utility can be inferred from the well-established chemistry of boronic acids. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. It is recommended that researchers consult specialized synthetic chemistry literature and perform appropriate reaction optimization for their specific research objectives.
References
The Versatility of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids (PBAs) have emerged from the realm of synthetic organic chemistry to become a versatile and powerful scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, coupled with their generally low toxicity and amenability to synthetic modification, has positioned them as critical components in the design of novel therapeutics, diagnostics, and drug delivery systems. This technical guide provides an in-depth exploration of the core applications of substituted phenylboronic acids in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.
Core Applications in Medicinal Chemistry
The utility of substituted phenylboronic acids in medicinal chemistry is broad, with three prominent areas of application: enzyme inhibition, targeted therapies, and responsive drug delivery systems.
Enzyme Inhibition: The boron atom in phenylboronic acids is electrophilic and can form a stable, reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes. This mechanism has been successfully exploited to develop potent inhibitors for various enzyme classes.
-
Proteasome Inhibitors: The proteasome is a crucial cellular machine responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy. Phenylboronic acid derivatives have been developed as potent proteasome inhibitors, with some achieving clinical success.[1][2] The dipeptidyl boronic acid bortezomib (Velcade®) was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[2]
-
β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat. Phenylboronic acids act as transition-state analog inhibitors of serine β-lactamases, forming a reversible adduct with the catalytic serine residue.[3][4] This has led to the development of novel, non-β-lactam-based inhibitors to combat antibiotic resistance.
Targeted Cancer Therapy: A key feature of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins.[5][6] Phenylboronic acids exhibit a strong and selective binding affinity for the cis-diol groups present in sialic acids. This interaction provides a powerful tool for targeting cancer cells. By conjugating cytotoxic drugs or imaging agents to PBA-functionalized nanoparticles, it is possible to achieve selective delivery to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[5][6] The slightly acidic microenvironment of tumors can further enhance the binding of some PBA derivatives to cancer cells.[5]
Responsive Drug Delivery Systems: The reversible nature of the boronate ester bond formation with diols makes PBAs ideal candidates for constructing stimuli-responsive drug delivery systems.
-
Glucose-Responsive Insulin Delivery: In the context of diabetes management, PBA-functionalized hydrogels and nanoparticles have been engineered to release insulin in response to changes in blood glucose levels.[7][8] At high glucose concentrations, the PBA moieties bind to glucose, leading to a change in the polymer network structure (e.g., swelling or disassembly) and subsequent release of encapsulated insulin. This "smart" delivery system mimics the function of pancreatic β-cells and holds immense promise for improving glycemic control.
-
pH-Responsive Drug Release: The stability of the boronate ester bond is also pH-dependent. This property has been utilized to design drug delivery systems that release their cargo in the acidic environment of tumors or specific cellular compartments like endosomes and lysosomes.[9]
Quantitative Data: Enzyme Inhibition
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of various substituted phenylboronic acid derivatives against key enzyme targets.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| PGARFL-boronic acid | Human β2 proteasome | 0.085 | [10] |
| Compound 2 | Isolated human 20S proteasome (CT-L activity) | 5.60 | [11] |
| Compound 2 | Isolated human 20S proteasome (C-L activity) | 2.42 | [11] |
| Compound 4 | Semi-purified Jurkat cell proteasome (CT-L activity) | 24.25 | [11] |
| Compound 4 | Semi-purified Jurkat cell proteasome (C-L activity) | 27.05 | [11] |
Table 1: Inhibitory Potency (IC50) of Phenylboronic Acid Derivatives against Proteasomes. CT-L: Chymotrypsin-like, C-L: Caspase-like.
| Compound/Derivative | Target Enzyme | Ki (nM) | Reference |
| Lead 1 | AmpC β-lactamase | 83 | [12] |
| Compound 11 | AmpC β-lactamase | 26 | [12] |
| Compound 5 | KPC-2 β-lactamase | 730 | [13] |
| Compound 10a | AmpC β-lactamase | 140 | [13] |
| 3-azidomethylphenyl boronic acid (Warhead 3) | KPC-2 β-lactamase | 2300 | [13] |
| 3-azidomethylphenyl boronic acid (Warhead 3) | AmpC β-lactamase | 700 | [13] |
Table 2: Inhibition Constants (Ki) of Phenylboronic Acid Derivatives against β-Lactamases.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the application of substituted phenylboronic acids in medicinal chemistry.
Synthesis of Substituted Phenylboronic Acids
Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
This protocol describes the synthesis of a functionalized phenylboronic acid monomer used in the preparation of responsive polymers.
Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ether
Procedure:
-
Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4°C.
-
Dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.
-
Transfer the APBA solution to a three-necked flask under a nitrogen atmosphere and cool to 4°C in an ice-water bath.
-
Add 6 mmol of EDCI to the APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.
-
Maintain the reaction at 4°C for 1 hour with stirring.
-
Remove the ice bath and continue the reaction at room temperature for 12 hours.
-
Filter the reaction mixture.
-
Extract the aqueous filtrate with ether (4 x 20 mL).
-
Combine the ether extracts and remove the solvent under vacuum to yield a white solid.
-
Recrystallize the solid from water at low temperature, filter, and dry under vacuum to obtain the final product.[14]
Enzyme Inhibition Assays
Protocol 2: Proteasome Activity Assay in Cell Lysates
This protocol details a method to measure the chymotrypsin-like activity of the proteasome in cell lysates and assess the inhibitory effect of phenylboronic acid derivatives.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Proteasome Lysis/Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Phenylboronic acid inhibitor stock solution (in DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Sonicate the lysate briefly on ice to ensure complete lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).[15]
-
-
Inhibition Assay:
-
Determine the protein concentration of the cell lysate (e.g., using a Bradford assay).
-
In a black 96-well plate, add a defined amount of cell lysate (e.g., 50 µL) to each well.
-
Add the phenylboronic acid inhibitor at various concentrations to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 100 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).[15]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with lysis buffer only).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Protocol 3: β-Lactamase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of phenylboronic acids against β-lactamases using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., AmpC, KPC-2)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Nitrocefin stock solution (in DMSO)
-
Phenylboronic acid inhibitor stock solution (in DMSO)
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing phosphate buffer and the β-lactamase enzyme at a fixed concentration.
-
Add the phenylboronic acid inhibitor at various concentrations. Include a control without inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding a known concentration of nitrocefin.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay at multiple substrate (nitrocefin) concentrations for each inhibitor concentration and analyze the data using appropriate kinetic models (e.g., Dixon plot or non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition).[16]
Drug Delivery System Preparation
Protocol 4: Preparation of Phenylboronic Acid-Functionalized Nanoparticles
This protocol outlines a general method for preparing PBA-functionalized nanoparticles for drug delivery via a solvent displacement technique.
Materials:
-
PBA-functionalized polymer (e.g., PBA homopolymer, PBAH)
-
A water-miscible organic solvent (e.g., methanol)
-
Deionized water
-
Hydrophobic drug (e.g., emodin)
Procedure:
-
Nanoparticle Formation:
-
Dissolve the PBA-functionalized polymer in the organic solvent to a desired concentration (e.g., 2.0 mg/mL).
-
Add the polymer solution dropwise to deionized water under constant stirring.
-
Continue stirring for a set period (e.g., 30 minutes) at room temperature to allow for nanoparticle self-assembly and solvent evaporation.[3][17]
-
-
Drug Loading:
-
Dissolve the hydrophobic drug in the organic solvent along with the PBA-functionalized polymer.
-
Follow the same procedure as for nanoparticle formation. The drug will be encapsulated within the nanoparticles as they form.
-
-
Purification and Characterization:
-
Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove unloaded drug and residual solvent.
-
Characterize the nanoparticles for size, morphology (e.g., using dynamic light scattering and transmission electron microscopy), drug loading content, and encapsulation efficiency.[3][17]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of substituted phenylboronic acids in medicinal chemistry.
Caption: Phenylboronic acid inhibits the Rho GTPase signaling pathway, impacting cancer cell migration.
References
- 1. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 8. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files.docking.org [files.docking.org]
- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid . This particular building block is of interest for the synthesis of complex biaryl scaffolds, which are prevalent in biologically active molecules, including kinase inhibitors.[1][2] The presence of two chlorine atoms on the phenyl ring renders this boronic acid electron-deficient, which can present challenges in the coupling reaction. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I, or Cl) is catalyzed by a palladium(0) species, typically in the presence of a base.
General Reaction for the Suzuki Coupling of this compound
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl chlorides with phenylboronic acids, providing a benchmark for the expected outcomes with this compound. Given the electron-deficient nature of the target boronic acid, conditions suitable for deactivated aryl chlorides are particularly relevant.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 98 | N/A |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [3] |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | MeOH/H₂O | 80 (MW) | 0.5 | 92 | [4] |
| 4 | 4-Chloroanisole | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | - | TBAOH (1) | n-BuOH | 110 (MW) | 0.5 | 90+ | [5][6] |
| 5 | 2-Chloropyridine | Phenylboronic acid | A-Phos Pd G2 (1) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 93 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine, 1-iodo-4-methoxybenzene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst such as [trans-Dichlorobis(XPhos)palladium(II)]
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)
-
Anhydrous solvents: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional)
Procedure:
-
Reaction Setup: To a dry reaction vial or round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). If using a solid pre-catalyst, it can be added in the first step.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Microwave Irradiation: If using a microwave reactor, place the sealed reaction vial in the instrument and heat to the desired temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-60 minutes).
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Mandatory Visualizations
Experimental Workflow
References
- 1. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2,4-dichloro-5-isobutoxyphenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of two chlorine atoms on the phenyl ring presents a challenge due to their lower reactivity compared to other halides, often necessitating the use of highly active catalyst systems. These protocols offer optimized conditions to achieve efficient coupling with a variety of aryl and heteroaryl halides.
Introduction
The Suzuki-Miyaura coupling is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] The reaction facilitates the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The resulting biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
A significant challenge in the Suzuki-Miyaura coupling of aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to C-Br or C-I bonds.[2] Consequently, the choice of a highly active palladium catalyst, often featuring bulky and electron-rich phosphine ligands, is critical for achieving good yields.[3] The protocols outlined below are designed to address these challenges and provide robust methods for the successful coupling of this compound.
Catalytic Cycle and Experimental Workflow
The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4] A general workflow for a typical experiment is also depicted below.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", style=filled]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; PdII_halide [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", style=filled]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05"]; PdII_aryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", style=filled]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; ArylHalide [label="Ar-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; BoronicAcid [label="Ar'-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"];
// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII_halide [label=" "]; PdII_halide -> Transmetalation [label=" "]; BoronicAcid -> Transmetalation [label=" "]; Base -> Transmetalation [label=" "]; Transmetalation -> PdII_aryl [label=" "]; PdII_aryl -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" "]; }
Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine Aryl Halide,\nthis compound,\nBase, Pd Catalyst, and Ligand in a reaction vessel"]; Inert [label="Purge vessel with inert gas\n(e.g., Argon or Nitrogen)"]; Solvent [label="Add degassed solvent"]; Reaction [label="Heat reaction mixture with stirring\nfor the specified time and temperature"]; Monitoring [label="Monitor reaction progress\n(TLC, LC-MS, or GC-MS)"]; Workup [label="Aqueous workup:\n- Quench reaction\n- Extract with organic solvent\n- Wash with brine\n- Dry over anhydrous salt"]; Purification [label="Purify crude product\n(e.g., Flash column chromatography)"]; Analysis [label="Characterize the final product\n(NMR, MS, etc.)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon completion"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Figure 2: General Experimental Workflow
Recommended Palladium Catalysts and Ligands
The choice of catalyst and ligand is paramount for the successful coupling of an electron-deficient and sterically hindered substrate like this compound, especially when coupling with other aryl chlorides. Below is a table of recommended catalyst systems.
| Catalyst System | Key Features & Recommendations |
| Pd₂(dba)₃ / SPhos | A highly active and versatile system for coupling aryl chlorides. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl chlorides.[5] |
| Pd(OAc)₂ / XPhos | Another excellent choice for challenging couplings. XPhos is also a bulky biaryl phosphine ligand known to facilitate difficult Suzuki-Miyaura reactions.[6] |
| Pd(PPh₃)₄ | A classic catalyst, which can be effective, particularly with more reactive aryl bromides or iodides as coupling partners. It may require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | Often used for a broad range of Suzuki couplings. The dppf ligand can provide good stability and activity. |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is suitable for coupling this compound with more reactive aryl bromides and iodides.
Materials:
-
Aryl halide (bromide or iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Activity Catalyst System for Coupling with Aryl Chlorides
This protocol employs a more active catalyst system, which is recommended for the more challenging coupling with aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 6-18 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. These are starting points and may require optimization for specific substrates.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos | Ligand-to-palladium ratio is usually 1:1 to 4:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents are used. K₃PO₄ is often effective for challenging couplings. |
| Solvent | Toluene, 1,4-Dioxane, THF, often with water as a co-solvent | The choice of solvent can significantly impact the reaction rate and yield. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required for less reactive aryl chlorides. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Troubleshooting and Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos or XPhos), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the homocoupling of the boronic acid can be a side reaction. This can sometimes be suppressed by using a lower catalyst loading or by the slow addition of the boronic acid.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially at higher temperatures and with prolonged reaction times. Using a more active catalyst to accelerate the desired coupling can minimize this side reaction.
-
Purification: The purification of the biaryl product can sometimes be challenging due to the presence of residual catalyst and byproducts. Careful column chromatography is often required.
By following these protocols and considering the factors outlined, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds.
References
- 1. Palladium-catalyzed intermolecular coupling of aryl halides and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter for the success of this reaction is the judicious selection of a base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the rate-determining transmetalation step. For sterically hindered and electron-deficient substrates such as 2,4-dichloro-5-isobutoxyphenylboronic acid, the choice of base is paramount to achieving high yields and minimizing side reactions, including protodeboronation.
These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura coupling of this compound with various aryl halides. Included are comparative data on commonly used bases, detailed experimental protocols for base screening, and a discussion of the theoretical basis for base selection.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. It facilitates the formation of a boronate complex ("ate" complex) from the boronic acid. This boronate is more nucleophilic than the neutral boronic acid, which enhances the rate of transmetalation.
Data Presentation: Comparison of Common Bases
The optimal base for the Suzuki coupling of this compound is highly dependent on the specific aryl halide coupling partner, solvent, and catalyst system employed. Due to the electron-withdrawing nature of the dichloro-substituted ring and potential steric hindrance, a screening of several bases is recommended. The following table summarizes the characteristics and general performance of commonly used bases in Suzuki-Miyaura reactions, providing a starting point for optimization.
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Potential Disadvantages | Relative Strength |
| K₃PO₄ | ~12.3 | Toluene/H₂O, Dioxane/H₂O | Often provides high yields, effective for a broad range of substrates. | Can be strongly basic, potentially leading to side reactions. | Strong |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, THF | Highly soluble in organic solvents, effective for challenging couplings. | Higher cost. | Strong |
| K₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | Inexpensive, widely used, and effective for many standard couplings. | May be less effective for sterically hindered or electron-deficient substrates. | Moderate |
| Na₂CO₃ | ~10.3 | Toluene/H₂O, EtOH/H₂O | Cost-effective and commonly used. | Similar limitations to K₂CO₃. | Moderate |
| CsF | ~3.2 | Dioxane, Toluene | Mild base, can be effective when stronger bases fail or cause decomposition. | Generally weaker, may require higher temperatures or longer reaction times. | Weak |
| NaOH | ~15.7 | Toluene/H₂O, Dioxane/H₂O | Strong base, can be effective in some cases. | Can promote catalyst decomposition and side reactions. | Very Strong |
| Triethylamine (TEA) | ~10.8 | Toluene, THF | Organic base, useful for anhydrous conditions. | Often less effective than inorganic bases in Suzuki couplings. | Moderate |
Note: pKa values are approximate and can vary with solvent and temperature.
Experimental Protocols
Given the unique electronic and steric properties of this compound, a systematic screening of bases is the most effective approach to identify optimal reaction conditions.
Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound
This protocol describes a parallel screening experiment to evaluate the efficacy of different bases.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, CsF; 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath
Procedure:
-
To a series of reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
To each vial, add a different base (2.0-3.0 equiv) from the screening list.
-
Evacuate and backfill each vial with an inert gas (repeat 3 times).
-
Add the degassed solvent to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.
-
Upon completion, or after a set time, cool the reactions to room temperature.
-
Quench the reactions by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture to determine the relative yield for each base.
Protocol 2: Optimized Protocol using Potassium Phosphate (K₃PO₄)
This protocol is a starting point for a scaled-up reaction based on the common effectiveness of K₃PO₄.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask with stir bar and condenser
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically and electronically demanding this compound. While inorganic bases such as potassium phosphate and cesium carbonate are often effective for challenging substrates, empirical screening is the most reliable method for identifying the optimal conditions. The protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals to streamline the optimization of this powerful synthetic transformation.
Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds using 2,4-Dichloro-5-isobutoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions.[2][4][5][6][7][8] This application note provides a detailed protocol for the synthesis of novel biaryl compounds utilizing 2,4-dichloro-5-isobutoxyphenylboronic acid as a key building block. The presence of dichloro and isobutoxy substituents on the phenyl ring offers unique electronic and steric properties, making this reagent a valuable tool for accessing new chemical space in drug discovery and materials science. These substitutions can influence the pharmacokinetic and pharmacodynamic properties of the resulting biaryl compounds.
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | 2,4-Dichloro-5-isobutoxy-4'-methoxybiphenyl | 88 | >98 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2,4-Dichloro-5-isobutoxy-4'-(trifluoromethyl)biphenyl | 75 | >97 |
| 3 | 3-Bromopyridine | 3-(2,4-Dichloro-5-isobutoxyphenyl)pyridine | 82 | >98 |
| 4 | Methyl 4-bromobenzoate | Methyl 4'-(2,4-dichloro-5-isobutoxyphenyl)benzoate | 91 | >99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Characterization of a Representative Product (Entry 1): 2,4-Dichloro-5-isobutoxy-4'-methoxybiphenyl
-
¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 8.8 Hz, 2H), 7.28 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.90 (s, 1H), 3.85 (s, 3H), 3.80 (d, J = 6.4 Hz, 2H), 2.10 (m, 1H), 1.05 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 159.5, 154.2, 134.8, 131.0, 130.5, 129.8, 125.5, 122.1, 115.8, 114.2, 75.6, 55.4, 28.3, 19.2.
-
MS (ESI): m/z calculated for C₁₇H₁₈Cl₂O₂ [M+H]⁺: 339.06, found: 339.1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for biaryl synthesis.
Caption: Hypothetical inhibition of a kinase signaling pathway by a biaryl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of 2,4-Dichloro-5-isobutoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid with various aryl halides. This specific boronic acid is a key building block in the synthesis of important pharmaceutical compounds, most notably the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax (ABT-199). The following sections detail the reaction, provide exemplary data, and outline a comprehensive experimental protocol.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a base.[1] The reaction is widely used in medicinal chemistry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[2]
The 2,4-dichloro-5-isobutoxyphenyl motif is a critical component of Venetoclax, a targeted therapy used to treat certain types of leukemia and lymphoma.[3] The synthesis of Venetoclax and its intermediates often relies on a key Suzuki-Miyaura coupling step to introduce this substituted phenyl group.[4][5] These notes provide a practical guide for researchers looking to perform similar cross-coupling reactions.
Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is as follows:
Caption: General Suzuki-Miyaura Cross-Coupling Reaction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of aryl halides with boronic acids, including examples relevant to the synthesis of Venetoclax intermediates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acids
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Isopropylboronic acid | Pd(dba)₂ (2) | P(t-Bu)₃·HBF₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | >95 |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.05) | SPhos (0.1) | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 4-Chlorobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd/C (10%) | - | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 92 |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | sec-Butylboronic acid | Preformed Pt-Bu₃ Pd precatalyst (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 60 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 97 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 94 |
| 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | 16 | 91 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on established procedures for similar couplings and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, ligand (if necessary), and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and efficient method for the synthesis of key intermediates in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important transformation in their own synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dichloro-5-isobutoxyphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-isobutoxyphenylboronic acid is a specialized organic building block primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The specific substitution pattern of this boronic acid—containing chloro and isobutoxy groups—makes it a valuable reagent for introducing a precisely functionalized phenyl moiety into a target molecule. This can significantly influence the pharmacological properties of the final compound, such as binding affinity, selectivity, and metabolic stability.
A prominent application of structurally similar boronic acids is in the synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. The synthesis of Venetoclax and its analogs often involves the coupling of a boronic acid derivative with a complex heterocyclic core, highlighting the critical role of such reagents in the development of targeted cancer therapies. These application notes provide an overview of the utility of this compound and detailed protocols for its use in Suzuki-Miyaura coupling reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (such as this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
General Reaction Scheme:
Where X = Cl, Br, I, OTf; and [Aryl'] is the 2,4-dichloro-5-isobutoxyphenyl moiety.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids, including analogs of this compound. These conditions can serve as a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | 2,4-Dichloro-5-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Chloropyrimidine | 2,4-Dichloro-5-isopropoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 8 | 80-90 |
| 3 | 5-Iodoindole | 2,4-Dichloro-5-ethoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 75-85 |
| 4 | 3-Bromopyridine | 2,4-Dichloro-5-butoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 88-96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol provides a general method for the coupling of an aryl bromide with this compound using a common palladium catalyst and base.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask under a positive pressure of inert gas.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Protocol for Challenging Couplings using a Buchwald Ligand
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a Buchwald ligand is often necessary.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an inert atmosphere glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a dry reaction vessel.
-
Add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Add toluene and a small amount of degassed water (e.g., a 10:1 ratio of toluene to water).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the final product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway Relevance: B-cell Lymphoma-2 (Bcl-2) Inhibition
The synthesis of Venetoclax and its analogs, which may utilize boronic acids like the one described, targets the Bcl-2 protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway. In many cancers, particularly hematological malignancies, Bcl-2 is overexpressed, leading to the survival of malignant cells. By inhibiting Bcl-2, compounds like Venetoclax restore the normal process of apoptosis.
Caption: Simplified diagram of the Bcl-2-mediated apoptosis pathway and the action of Venetoclax.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 2,4-dichloro-5-isobutoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-5-isobutoxyphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the primary factors to investigate?
Answer: Low yields with this substrate often stem from a combination of steric hindrance and electronic effects. The two chlorine atoms are electron-withdrawing, which can affect the reactivity of the boronic acid. Here are the key areas to troubleshoot:
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical for coupling sterically hindered and electronically deactivated substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1][2]
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow. This step is highly dependent on the choice of base and solvent.[3]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homo-coupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[4]
-
Oxygen Contamination: The presence of oxygen can deactivate the active Pd(0) catalyst, leading to lower yields and the formation of byproducts.[4]
Question 2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation. How can I minimize this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent issue, especially with electron-deficient boronic acids in the presence of aqueous bases.[4] To mitigate this:
-
Choice of Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF). In some cases, stronger, non-hydroxide bases like potassium phosphate (K₃PO₄) can be effective, particularly in anhydrous conditions.[3][4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]
Question 3: My starting aryl halide is unreactive, and the reaction is sluggish. What adjustments can I make?
Answer: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[5] Couplings involving aryl chlorides are particularly challenging and often require more active catalyst systems.[5]
-
Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[4]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[4][6] Microwave-assisted heating can sometimes be beneficial for accelerating sluggish reactions.[7]
-
Select an Appropriate Base: A strong base is often necessary to facilitate the reaction with less reactive aryl chlorides. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[4]
Question 4: How do I select the optimal catalyst system for this specific boronic acid?
Answer: For sterically hindered and electron-deficient substrates like this compound, a systematic screening of catalysts and ligands is often necessary.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used, though they may be less active for this substrate.[2]
-
Ligands: Buchwald-type ligands (e.g., XPhos, SPhos) are highly recommended due to their ability to promote both oxidative addition and reductive elimination.[1][4] N-heterocyclic carbene (NHC) ligands are also a good option.[4]
-
Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, a higher catalyst loading might be necessary. However, excessively high loadings can sometimes lead to increased side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the Suzuki reaction of this compound?
A1: A mixture of an organic solvent and water is commonly used. Popular choices include 1,4-dioxane/water, THF/water, and toluene/water.[9][10] The optimal ratio of organic solvent to water often needs to be determined empirically but a common starting point is a 4:1 to 10:1 mixture. Anhydrous solvents like dioxane or toluene can also be used, especially when trying to minimize protodeboronation.[4]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is crucial. Inorganic bases are most common. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4] For challenging couplings, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) are often more effective.[4] The base should be finely powdered to ensure good solubility and reactivity.
Q3: How can I prevent homo-coupling of the boronic acid?
A3: Homo-coupling is often promoted by the presence of oxygen or Pd(II) species.[4] To minimize this side reaction, ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Using a Pd(0) source or an efficient precatalyst system that rapidly generates the active Pd(0) species can also reduce homo-coupling.[4]
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: Yes, it is highly recommended. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen.[4] Running the reaction under a nitrogen or argon atmosphere will protect the catalyst and improve the reaction yield and reproducibility.
Q5: Can I use microwave irradiation to improve the reaction?
A5: Yes, microwave-assisted procedures can be very effective for Suzuki couplings, often leading to significantly shorter reaction times and improved yields, sometimes even with very low catalyst loading.[7] This can be particularly useful for sluggish reactions involving unreactive coupling partners.
Data Presentation
The following tables summarize typical reaction conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound. The yields are hypothetical and represent expected trends based on literature for similar substrates.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | < 30 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 70-85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 10 | 75-90 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 40-60 |
Table 2: Optimization of Base and Solvent
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 60-75 |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 12 | 80-95 |
| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ (3) | Toluene (anhydrous) | 110 | 12 | 70-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium source (1-5 mol%), and the ligand (2-10 mol%) under an inert atmosphere (argon or nitrogen).[4]
-
Solvent Addition: Add the degassed solvent system to the Schlenk tube via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed tube to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield Suzuki reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Suzuki Coupling with 2,4-dichloro-5-isobutoxyphenylboronic acid
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during Suzuki-Miyaura coupling reactions involving 2,4-dichloro-5-isobutoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you navigate and resolve common challenges, leading to improved reaction outcomes and yields.
Q1: I am observing a significant amount of homocoupling of my this compound. What is causing this and how can I minimize it?
A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the boronic acid react to form a symmetrical biaryl.[1][2] This is often promoted by the presence of oxygen in the reaction mixture.[1][2][3] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then facilitates the homocoupling pathway.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4][5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.[5]
-
Catalyst Choice: If using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes be initiated by the homocoupling of the boronic acid.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst that rapidly generates the active Pd(0) species.[1][6]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]
Q2: My reaction is suffering from low yield, and I suspect protodeboronation of the this compound. How can I confirm and prevent this?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,3-dichloro-4-isobutoxybenzene.[8][9] This side reaction is often competitive with the desired cross-coupling and is influenced by factors like pH, temperature, and the electronic nature of the boronic acid.[8][9] Electron-deficient arylboronic acids can be particularly susceptible to protodeboronation.[5][10] The two chlorine atoms on your boronic acid are electron-withdrawing, which can increase its susceptibility to this side reaction.
Troubleshooting Steps:
-
Choice of Base: The base plays a crucial role in activating the boronic acid but can also promote protodeboronation.[9][11] Weaker bases such as K₃PO₄, Cs₂CO₃, or KF are often recommended to minimize this side reaction.[5][12]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[5] Consider using anhydrous conditions if this side reaction is significant.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, can be an effective strategy.[1][8] These derivatives often exhibit a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[13][14][15]
-
Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation.[9] If possible, try running the reaction at a lower temperature.
Q3: I am getting a significant amount of the dehalogenated arene from my aryl halide coupling partner. What causes this side reaction?
A3: Dehalogenation of the aryl halide is another common side reaction where the halide is replaced by a hydrogen atom.[1] This can occur after the oxidative addition step. The resulting palladium complex may react with a proton source in the reaction mixture, leading to the dehalogenated byproduct.[1]
Troubleshooting Steps:
-
Purity of Reagents: Ensure all reagents, especially the base and solvent, are free from impurities that could act as a hydride source.
-
Choice of Base and Solvent: Some amine bases or alcoholic solvents can contribute to dehalogenation.[1] If using such components, consider switching to alternatives like carbonate or phosphate bases and aprotic solvents like dioxane or toluene.
-
Ligand Selection: The choice of phosphine ligand can influence the rates of the desired reductive elimination versus side reactions. Experimenting with different ligands may be beneficial.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for your specific substrates and reaction scale.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct
This procedure can be used to generate a more stable form of the boronic acid.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[4]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]
-
Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[4]
-
Isolation: Isolate the white solid product by vacuum filtration.[4]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[4]
Data Presentation
Table 1: Impact of Base on Suzuki Coupling Side Reactions
| Base | Basicity | Common Side Reactions Promoted | Recommended for |
| NaOH, KOH | Strong | Can promote protodeboronation and hydrolysis of sensitive functional groups.[12] | General purpose, but caution is advised with sensitive substrates. |
| K₂CO₃, Cs₂CO₃ | Moderate | Generally well-tolerated. Cs₂CO₃ is more soluble and can be more effective.[11] | A good starting point for many Suzuki couplings. |
| K₃PO₄ | Moderate | Often a good choice to minimize protodeboronation.[5] | Electron-deficient or sensitive boronic acids. |
| KF | Mild | Can be effective, especially in anhydrous conditions.[16] | Substrates with base-labile functional groups. |
Visualizations
Caption: Major reaction pathways in Suzuki coupling.
Caption: Troubleshooting workflow for Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2,4-dichloro-5-isobutoxyphenylboronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,4-dichloro-5-isobutoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: When using this compound in, for example, Suzuki-Miyaura coupling reactions, you can typically expect several classes of impurities:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often exacerbated by the presence of oxygen.[1][2]
-
Protodeboronation Byproducts: The boronic acid group is replaced by a hydrogen atom, yielding 1,3-dichloro-2-isobutoxybenzene. This can be caused by high temperatures, strong bases, or excess water.[1][2][3]
-
Palladium Residues: The palladium catalyst used in the coupling reaction can precipitate as palladium black or remain in the product as soluble complexes.[4]
-
Inorganic Salts: Bases (e.g., K₃PO₄, Na₂CO₃) and their byproducts from the reaction.
Q2: My boronic acid seems to be degrading on the silica gel column. What can I do?
A2: This is a common issue as the acidic nature of standard silica gel can promote the hydrolysis of the C-B bond (protodeboronation).[2] Here are several strategies to mitigate this:
-
Use a More Stable Boronate Ester: Prior to the reaction, convert the boronic acid to a more stable derivative like a pinacol ester. These are generally more robust and less prone to decomposition during chromatography.[1]
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as 1-3% triethylamine, before packing the column.[5]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography, which is less likely to cause degradation of acid-sensitive compounds.
-
Dry Loading: Adsorb your crude product onto a small amount of Celite or silica gel, remove the solvent, and load the dry powder onto the column. This can minimize direct, prolonged contact of the dissolved compound with the bulk silica.[6]
Q3: How can I effectively remove residual palladium catalyst from my final product?
A3: Removing palladium to parts-per-million (ppm) levels is often critical, especially in pharmaceutical applications. Several methods are effective:
-
Filtration through Celite: After the reaction, filtering the crude mixture through a pad of Celite can remove precipitated palladium black.
-
Aqueous Workup: A standard aqueous workup can help remove some water-soluble palladium salts.
-
Metal Scavengers: For more complete removal, specialized metal scavengers can be used. These are typically solid-supported materials with functional groups that chelate palladium. Stirring the crude product solution with a scavenger resin followed by filtration is a highly effective method.
-
Recrystallization: If your product is a solid, recrystallization can be very effective at excluding palladium impurities from the crystal lattice.
Q4: I am having trouble separating my product from the unreacted boronic acid by column chromatography. What are my options?
A4: Co-elution of the product and unreacted boronic acid can be challenging due to similar polarities. Consider the following approaches:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can improve separation. For acidic products that co-elute with the boronic acid, adding a small amount of acetic or formic acid to the mobile phase can sometimes help.[6][7]
-
Base Wash (for non-acidic products): If your final product is not acidic, an extraction with a basic aqueous solution (e.g., 1M NaOH) during the workup can remove the acidic boronic acid into the aqueous layer.
-
Derivatization: In some cases, it may be easier to derivatize the crude mixture. For example, converting both the product and the boronic acid impurity to their methyl esters might alter their polarities enough to allow for separation.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products from reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of product after column chromatography | Product is highly polar and sticking to the silica gel. | - Gradually increase the polarity of the eluent. A common polar system is methanol in dichloromethane.[8]- Use deactivated silica gel or alumina.[5]- Ensure the product is not degrading on the column (see FAQ Q2). |
| Product is degrading on the column. | - See solutions for FAQ Q2.- Run the column quickly (flash chromatography) to minimize contact time. | |
| Multiple spots on TLC after purification, indicating impure fractions | Poor separation during chromatography. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product for good separation.[9]- Use a longer column or a finer mesh silica gel for higher resolution.- Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5] |
| Product is unstable and decomposing. | - Check the stability of your product under the purification conditions (e.g., solvent, temperature, exposure to air/light).- Consider alternative purification methods like recrystallization. | |
| Product oils out during recrystallization instead of forming crystals | Solvent system is inappropriate. | - Ensure the chosen solvent dissolves the compound when hot but not when cold.[10]- Try a two-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly.[10] |
| Presence of impurities inhibiting crystallization. | - First, try to remove impurities by a quick filtration through a plug of silica gel.[5]- Add a seed crystal to initiate crystallization. | |
| Final product is discolored (e.g., gray or black) | Residual palladium catalyst. | - Filter the crude product solution through Celite before further purification.- Stir the purified product in a solution with a metal scavenger resin.- Perform a final recrystallization. |
Quantitative Data Summary
The following tables provide representative data for common purification methods. Note that optimal conditions and results will vary depending on the specific product's structure and properties.
Table 1: Representative Flash Column Chromatography Conditions
| Product Polarity | Typical Solvent System (v/v) | Example Gradient | Expected Purity |
| Non-polar | Ethyl Acetate / Hexanes | 5% -> 20% Ethyl Acetate | >95% |
| Moderately Polar | Ethyl Acetate / Hexanes | 20% -> 60% Ethyl Acetate | >95% |
| Polar | Methanol / Dichloromethane | 1% -> 10% Methanol | >90% |
| Basic (e.g., amines) | Methanol (+1% NH₄OH) / Dichloromethane | 2% -> 15% Methanol | >90% |
Table 2: Common Recrystallization Solvents
| Product Characteristics | Primary Solvent | Anti-Solvent (if needed) |
| Moderately polar solid | Ethanol or Isopropanol | Water |
| Non-polar solid | Hexanes or Heptane | - |
| Aromatic solid | Toluene | Hexanes |
| General purpose | Ethyl Acetate | Hexanes |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude reaction mixture. The ideal eluent should give your product an Rf value of approximately 0.2-0.4.[9]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis. Pour the slurry into the column and use positive pressure to pack the bed, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for solid samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel or Celite, removing the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elution: Carefully add the eluent to the column and begin applying pressure. If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[10] Test this on a small scale if unsure.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or palladium black), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of Suzuki coupling products.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree for troubleshooting low yields in purification processes.
Example Signaling Pathway: EGFR Inhibition
Products derived from this compound are often intermediates in the synthesis of kinase inhibitors for oncology. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Simplified EGFR signaling pathway, a target for anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in 2,4-Dichloro-5-isobutoxyphenylboronic Acid Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during the Suzuki-Miyaura coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the coupling of this compound can often be attributed to catalyst deactivation or other side reactions. The unique structure of this boronic acid, featuring both electron-withdrawing chloro groups and a bulky, electron-donating isobutoxy group, presents specific challenges. Key areas to investigate include:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine-based ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere.
-
Reagent Quality: The stability of the boronic acid is crucial. Boronic acids can degrade over time, and electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[1]
-
Reaction Conditions: Inadequate degassing of solvents can lead to oxygen-induced catalyst deactivation.[1] The choice of base and solvent system is also critical and highly substrate-dependent.[2][3]
-
Steric Hindrance: The isobutoxy group and the ortho-chloro substituent create significant steric bulk, which can impede the catalytic cycle.[4][5]
Q2: I am observing significant formation of a homocoupled byproduct from my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][6] This can occur when the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[2] To minimize homocoupling:
-
Ensure Thorough Degassing: Rigorously degas all solvents and ensure the reaction is carried out under a positive pressure of an inert gas like argon or nitrogen.[2][7]
-
Use a Pd(0) Catalyst Source: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.[8]
-
Optimize the Base: The choice of base can influence the rate of homocoupling.[8] Screening different bases may identify one that favors the desired cross-coupling over homocoupling.
Q3: What is protodeboronation and is this compound susceptible to it?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is a major cause of low yields, particularly with electron-deficient arylboronic acids.[1] While the isobutoxy group is electron-donating, the two chloro groups are electron-withdrawing, which can increase the susceptibility of your boronic acid to this side reaction. To mitigate protodeboronation:
-
Use Anhydrous Conditions: Water can be a proton source for this side reaction.[1] Employing anhydrous solvents and bases can be beneficial.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄, KF, or Cs₂CO₃.[1]
-
Convert to a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition.[1]
Q4: How does the steric hindrance from the isobutoxy and ortho-chloro groups impact the reaction, and what catalyst systems are recommended?
A4: The steric bulk near the boronic acid functionality can hinder the transmetalation step in the catalytic cycle. For sterically demanding couplings, specialized ligands are often necessary to stabilize the palladium catalyst and facilitate the reaction.[4][5] Consider using bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can promote the challenging oxidative addition and reductive elimination steps.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Deactivation (Oxygen) | Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure.[1] |
| Catalyst Deactivation (Thermal) | Lower the reaction temperature and monitor for catalyst precipitation (palladium black). | |
| Inactive Catalyst/Ligand | Use fresh, high-purity catalyst and ligand stored under inert atmosphere.[1] | |
| Poor Substrate Reactivity | Increase reaction temperature. Switch to a more active catalyst system (e.g., using Buchwald ligands).[2] | |
| Incorrect Base | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is critical for activating the boronic acid.[3][9] | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid | Ensure thorough degassing.[2] Use a Pd(0) source or an efficient precatalyst system.[2][8] |
| Protodeboronation | Use anhydrous conditions and a milder base. Consider converting the boronic acid to a pinacol ester.[1] | |
| Reaction Stalls | Catalyst Inhibition | The product or starting materials may be inhibiting the catalyst. Try a different ligand or solvent system. |
| Insufficient Base | Ensure at least 2 equivalents of base are used. The base is consumed during the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol is a starting point for optimizing the coupling of this compound with an aryl halide.
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, prepare stock solutions of this compound (1.0 M in dioxane), the aryl halide (1.0 M in dioxane), and an internal standard (e.g., dodecane, 0.5 M in dioxane).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃/SPhos, 0.05 M in dioxane).
-
-
Reaction Setup:
-
To an array of oven-dried reaction vials equipped with stir bars, add the desired base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal the vials with septa and purge with argon for 15 minutes.
-
Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the boronic acid stock solution (1.0 equivalent), the aryl halide stock solution (1.2 equivalents), and the internal standard stock solution.
-
Initiate the reaction by adding the catalyst/ligand stock solution (e.g., 1-2 mol%).
-
-
Reaction and Analysis:
-
Place the vials in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or LC-MS.
-
Protocol 2: Synthesis of this compound Pinacol Ester
Converting the boronic acid to its pinacol ester can improve stability and reduce protodeboronation.
-
Esterification:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF or dichloromethane), add pinacol (1.1 equivalents).
-
Add a dehydrating agent such as anhydrous MgSO₄ or Na₂SO₄.
-
Stir the mixture at room temperature overnight.
-
-
Workup and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude pinacol ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
-
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the general screening protocol (Protocol 1), substituting the pinacol ester for the boronic acid.
-
Note that a fluoride source (e.g., CsF or KF) may be required as the base to facilitate the transmetalation of the boronic ester.[8]
-
Visual Guides
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: Key deactivation pathways for palladium catalysts in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
troubleshooting low conversion in Suzuki reactions with substituted boronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges involving substituted boronic acids.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction shows low to no conversion. What are the fundamental parameters I should check first?
A1: When a Suzuki coupling fails, a systematic check of the core reaction components and conditions is the first step.
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive, so consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle.[1][2]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][3] It is critical to properly degas all solvents and ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly if they are susceptible to protodeboronation.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is crucial and often interdependent.[1] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[6] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing significant protodeboronation of my substituted boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or some heteroaryl boronic acids.[5][7][8]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][4]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of protodeboronation.[5]
Q3: My reaction is plagued by homocoupling of the boronic acid. What are the causes and solutions?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[3][4]
-
Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed before use. Maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial.[4]
-
Control of Palladium Species: Homocoupling can also occur if Pd(II) species are present in the absence of the aryl halide. This can happen with the use of a Pd(II) precatalyst if the reduction to Pd(0) is not efficient or if oxidative processes are occurring.[3]
Q4: I am struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What conditions should I try?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki reaction, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][10]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with sterically demanding substrates.
-
Choice of Base and Solvent: A careful screening of bases and solvents is often required. For example, using a non-coordinating, strong base in a non-polar solvent might be beneficial.
Q5: How do electron-donating and electron-withdrawing groups on the boronic acid affect the reaction?
A5: The electronic nature of the substituents on the boronic acid can significantly influence the rate of transmetalation.[11]
-
Electron-Donating Groups (EDGs): Generally, EDGs on the boronic acid enhance the reaction rate and, consequently, the yield.[11]
-
Electron-Withdrawing Groups (EWGs): EWGs can have a more complex effect. While they can increase the Lewis acidity of the boron atom, which might facilitate the initial interaction with the base, they can also make the organic group less nucleophilic for the transfer to the palladium center.[2] This can sometimes lead to slower reactions or lower yields.[11] Optimization of the base and catalyst system is often necessary for efficient coupling of electron-deficient boronic acids.[11]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for Suzuki coupling reactions.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Solvent System | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 85 | [12] |
| K₂CO₃ | Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 92 | [12] |
| K₃PO₄ | Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 95 | [12] |
| Cs₂CO₃ | Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 94 | [12] |
| NaOH | Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 78 | [12] |
| Et₃N | Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | <10 | [12] |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Reference |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [13] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [13] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [13] |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a general method for screening different bases to optimize a Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials, each containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: To each vial, add one of the bases to be screened (2.0 mmol).
-
Inert Atmosphere: Seal each vial with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (11 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the intended reaction time.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and determine the yield for each base screened.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting low conversion in Suzuki reactions.
Caption: Common issues with substituted boronic acids and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling of 2,4-dichloro-5-isobutoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the undesired homocoupling of 2,4-dichloro-5-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High levels of the homocoupling byproduct, 2,2',4,4'-tetrachloro-5,5'-diisobutoxy-1,1'-biphenyl, are detected in the reaction mixture.
-
Question: I am observing a significant amount of the homocoupled dimer of my boronic acid. What are the primary causes and how can I minimize it?
-
Answer: High levels of homocoupling are primarily caused by two factors: the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3] Pd(II) precursors can also directly react with the boronic acid to form the homocoupled product during the in situ reduction to the active Pd(0) species.[2]
To minimize homocoupling, consider the following troubleshooting steps:
-
Deoxygenate the Reaction Mixture: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[4] Maintaining an inert atmosphere throughout the reaction is crucial.
-
Use a Pd(0) Catalyst Source: Switch from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This avoids the initial reduction step that can contribute to homocoupling.
-
Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help in the reduction of Pd(II) to Pd(0) without promoting homocoupling.[5]
-
Slow Addition of the Boronic Acid: Adding the this compound solution dropwise over an extended period can help keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
-
Issue 2: The yield of the desired cross-coupled product is low, and the primary byproduct is the homocoupled dimer.
-
Question: My reaction is not proceeding to completion, and I'm isolating more of the homocoupled product than my desired biaryl. How can I improve the yield of the cross-coupling product?
-
Answer: Low yields of the desired product in the presence of significant homocoupling suggest that the conditions are favoring the side reaction. The sterically hindered and electron-deficient nature of this compound can make it less reactive in the desired cross-coupling pathway, making side reactions like homocoupling more competitive.[1][6]
To improve the yield of the desired product, consider these optimization strategies:
-
Optimize the Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product, thus outcompeting the homocoupling pathway.[1] Consider using ligands like SPhos or XPhos, which have been shown to be effective for challenging substrates.[6]
-
Screen Different Bases and Solvents: The base and solvent system can significantly influence the reaction outcome.[1] For sterically hindered boronic acids, a stronger base like K₃PO₄ may be more effective than weaker bases like K₂CO₃. Aprotic solvents such as dioxane, THF, or toluene are commonly used.[7] The addition of a small amount of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling.[1]
-
Adjust the Reaction Temperature: While higher temperatures can sometimes overcome the activation barrier for sterically hindered substrates, they can also promote side reactions. It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 2,2',4,4'-tetrachloro-5,5'-diisobutoxy-1,1'-biphenyl. This process consumes the boronic acid and the catalyst, leading to a lower yield of the intended cross-coupled product and complicating the purification process.[1]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: While there is no specific literature on this exact molecule, arylboronic acids with electron-withdrawing groups (like the two chlorine atoms) and steric hindrance can be more prone to side reactions.[6][8] The electronic properties can affect the transmetalation step, and steric bulk can slow down the desired cross-coupling reaction, making competing pathways like homocoupling more favorable.
Q3: Can the choice of palladium precursor influence the extent of homocoupling?
A3: Yes, absolutely. Pd(II) sources like palladium acetate (Pd(OAc)₂) can directly participate in a stoichiometric reaction with the boronic acid to produce the homocoupled dimer and Pd(0).[2][5] Using a pre-formed Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can significantly reduce this side reaction as it does not require an in situ reduction step.[1]
Q4: How can I monitor the progress of my reaction and detect homocoupling?
A4: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The homocoupled product will have a distinct retention time and mass-to-charge ratio that can be identified. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also be used to quantify the ratio of the desired product to the homocoupling byproduct.
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Recommendation |
| Pd(OAc)₂, PdCl₂ (Pd(II)) | Can lead to significant homocoupling, especially if the reaction is not properly deoxygenated.[2][5] | Switch to a Pd(0) source or add a mild reducing agent.[1][5] |
| Pd(PPh₃)₄, Pd₂(dba)₃ (Pd(0)) | Generally results in lower levels of homocoupling as the in situ reduction step is avoided.[1] | Recommended for minimizing homocoupling. |
| Pd on Carbon | Can reduce homocoupling compared to Pd(OAc)₂.[5] | A viable option, particularly for easier removal of the catalyst post-reaction. |
Table 2: Influence of Ligands, Bases, and Solvents on Homocoupling
| Parameter | Condition | Expected Effect on Homocoupling | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Decreased | Accelerates reductive elimination of the desired product.[1][6] |
| Standard phosphines (e.g., PPh₃) | May be less effective for hindered substrates | May not be sufficient to promote the desired coupling over homocoupling.[6] | |
| Base | Stronger, non-coordinating bases (e.g., K₃PO₄) | Generally Favorable | Can facilitate the transmetalation step without promoting side reactions.[7] |
| Weaker bases (e.g., K₂CO₃) | May be less effective | May not be strong enough to efficiently promote the desired reaction.[7] | |
| Solvent | Aprotic solvents (e.g., Dioxane, THF, Toluene) | Generally Favorable | Common solvents for Suzuki-Miyaura reactions.[1] |
| Excessive water | Increased | Can promote homocoupling under certain conditions.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via a syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Caption: Suzuki-Miyaura cycle and competing homocoupling.
Caption: Workflow for troubleshooting homocoupling.
References
Validation & Comparative
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: Featuring 2,4-dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical and can significantly influence reaction yields, rates, and overall success. This guide provides a comparative analysis of the performance of 2,4-dichloro-5-isobutoxyphenylboronic acid against a selection of other boronic acids with varying electronic and steric properties in the context of Suzuki-Miyaura coupling.
Executive Summary
This compound is a valuable reagent in the synthesis of complex molecules, notably in the pharmaceutical industry for the preparation of endothelin receptor antagonists like Bosentan. Its performance in Suzuki coupling is characterized by the presence of both electron-withdrawing chloro substituents and an electron-donating isobutoxy group, as well as potential steric hindrance. This guide presents a data-driven comparison of this boronic acid with others, highlighting the impact of these structural features on reaction outcomes.
Performance Comparison of Boronic Acids in Suzuki Coupling
The following table summarizes the performance of this compound in a specific Suzuki coupling reaction and compares it with other boronic acids under similar, albeit not identical, conditions. The chosen reaction for the target boronic acid is a key step in the synthesis of a Bosentan intermediate, as described in patent literature. For comparison, data for other boronic acids coupled with similar dichloropyrimidine substrates are included to illustrate the effects of electronic and steric factors.
Table 1: Performance of Various Boronic Acids in Suzuki Coupling with Dichloropyrimidine Derivatives
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / Water | 80 | 4 | 95 | Patent WO2006123135A1 |
| p-Methoxyphenylboronic acid (Electron-Donating) | 2,4-dichloropyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | 84 | [DOI: 10.1021/ol0491999][1] |
| Phenylboronic acid (Neutral) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / Water | 70-80 | 18-22 | 75 | [DOI: 10.3390/pr8111342][2] |
| p-Trifluoromethylphenylboronic acid (Electron-Withdrawing) | 2,4-dichloropyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | 75 | [DOI: 10.1021/ol0491999][1] |
| o-Tolylboronic acid (Sterically Hindered) | 2,4-dichloropyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | 21 | [DOI: 10.1021/ol0491999][1] |
Note: The reaction conditions and coupling partners in the comparative examples are similar but not identical to the reaction with this compound. Direct comparison of yields should be made with this limitation in mind.
Analysis of Performance
The data suggests that This compound is a highly effective coupling partner in the Suzuki reaction, affording a high yield of 95% in the synthesis of the Bosentan intermediate. The combination of electron-withdrawing chloro groups and an electron-donating isobutoxy group appears to result in a favorable electronic balance for the transmetalation step.
In comparison:
-
Electron-donating groups (e.g., p-methoxyphenylboronic acid) generally show good to excellent yields, as the increased electron density on the aryl ring can facilitate the transmetalation step.[1]
-
Electron-withdrawing groups (e.g., p-trifluoromethylphenylboronic acid) can sometimes lead to lower yields due to a less nucleophilic boronic acid, though in the example provided, the yield remains good.[1]
-
Steric hindrance near the boronic acid moiety (e.g., o-tolylboronic acid) significantly reduces the reaction yield, which is a common challenge in Suzuki couplings.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Synthesis of 4-(2,4-dichloro-5-isobutoxyphenyl)-6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Based on Patent WO2006123135A1
-
Materials:
-
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (1.0 eq) in toluene, add this compound (1.2 eq) and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
General Procedure for Suzuki Coupling of Substituted Phenylboronic Acids with Dichloropyrimidines
Adapted from J. Org. Chem. 2004, 69, 21, 7170–7173 [1]
-
Materials:
-
Dichloropyrimidine derivative (e.g., 2,4-dichloropyrimidine)
-
Substituted phenylboronic acid (e.g., p-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
-
Procedure:
-
In a reaction vessel, combine the dichloropyrimidine (1.0 eq), the substituted phenylboronic acid (1.1 eq), potassium phosphate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by a suitable chromatographic method.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Suzuki-Miyaura Coupling
To aid in the understanding of the reaction dynamics and experimental setup, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Catalyst Efficiency in the Synthesis of Substituted Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylboronic acids is a critical step in the development of novel chemical entities. This guide provides a comparative analysis of catalyst efficiency for the synthesis of di- and tri-substituted phenylboronic acids, with a focus on methodologies applicable to complex structures such as 2,4-dichloro-5-isobutoxyphenylboronic acid. Due to a lack of specific published data for this compound, this guide presents data from analogous palladium-catalyzed Suzuki-Miyaura coupling and borylation reactions for structurally related chloroarenes.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] The choice of catalyst, ligand, and reaction conditions plays a pivotal role in the efficiency, yield, and purity of the desired boronic acid product.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various palladium-based catalytic systems in the synthesis of substituted arylboronic esters, which are direct precursors to boronic acids. The data is compiled from studies on chloroarenes with substitution patterns similar to the target molecule.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope | Ref. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | 94 | Aryl and vinyl halides | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | RT | 4 | High | Aryl and vinyl halides, including chlorides | [3] |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₃PO₄ | Toluene | 100 | - | High | Aryl and vinyl triflates | [3] |
| [Ni(IMes)₂] | IMes | KOMe | Acetonitrile | RT | 36 | 81 | Photoinduced borylation of chloroarenes | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 85 | 4 | >80 | General Suzuki coupling | [5] |
Key Observations:
-
Ligand Choice is Crucial: Bulky, electron-rich phosphine ligands such as SPhos and P(t-Bu)₃ generally exhibit high catalytic activity for the coupling of aryl chlorides.[5]
-
Palladium Precursor: Both Pd(II) sources like Pd(OAc)₂ and Pd(0) sources like Pd₂(dba)₃ are effective. Pd(II) precursors require in situ reduction to the active Pd(0) species.[5]
-
Base and Solvent System: The choice of base and solvent system is critical and often interdependent. Aqueous conditions or polar aprotic solvents are commonly employed.[1][2]
-
Alternative Methods: Photoinduced metal-free borylation presents a promising alternative for the synthesis of arylboronates from aryl halides under mild conditions.[4]
Experimental Protocols
Below are representative experimental protocols for the synthesis of substituted arylboronic esters via palladium-catalyzed cross-coupling. These protocols are generalized and may require optimization for specific substrates like 1,3-dichloro-4-isobutoxybenzene.
Protocol 1: Palladium-Catalyzed Borylation of an Aryl Halide
This protocol is adapted from typical Suzuki-Miyaura conditions for the synthesis of arylboronates.
Materials:
-
Aryl halide (e.g., 1,3-dichloro-4-isobutoxybenzene) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium acetate (KOAc) (3.0 eq)
-
Solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired arylboronic ester.
Protocol 2: Photoinduced Metal-Free Borylation
This protocol is based on a visible-light-induced borylation of aryl halides.[4]
Materials:
-
Aryl halide (e.g., 1,3-dichloro-4-isobutoxybenzene) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (4.0 eq)
-
Triethylamine (NEt₃) (5.0 eq)
-
Nitrogen-containing heterocycle (NCH) catalyst (e.g., 2,2'-bipyridine) (20 mol%)
-
Acetonitrile (solvent)
-
Visible light source (e.g., 390 nm LED)
Procedure:
-
In a reaction vessel, combine the aryl halide, bis(pinacolato)diboron, triethylamine, and the NCH catalyst.
-
Add acetonitrile as the solvent.
-
Irradiate the reaction mixture with a visible light source at room temperature for 36 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the arylboronate product.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different catalysts for the synthesis of a target molecule.
Caption: Workflow for catalyst screening in organic synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Photoinduced metal-free borylation of aryl halides catalysed by an in situ formed donor–acceptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Comparative Reactivity of 2,4-Dichloro-5-isobutoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions with Diverse Aryl Halides
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Cross-Coupling Reactivity of a Key Building Block.
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of coupling partners is paramount for optimizing reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of 2,4-dichloro-5-isobutoxyphenylboronic acid with a variety of aryl halides, offering valuable insights for researchers engaged in the synthesis of complex biaryl scaffolds.
While specific comparative studies on the reactivity of this compound are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of the Suzuki-Miyaura reaction and data from structurally similar compounds to provide a robust framework for experimental design. The reactivity of aryl halides in this palladium-catalyzed cross-coupling reaction is fundamentally governed by the strength of the carbon-halogen bond, leading to a generally accepted reactivity trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides.
Quantitative Reactivity Overview
To illustrate the expected disparities in reactivity, the following table summarizes typical yields for the Suzuki-Miyaura coupling of an electron-rich boronic acid, analogous to this compound, with various aryl halides under standard reaction conditions. These values are representative and actual yields may vary based on specific substrate electronics, steric hindrance, and optimized reaction parameters.
| Aryl Halide Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 2 - 4 | > 90% |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 6 - 12 | 75 - 85% |
| 4-Chloroanisole | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 - 24 | 40 - 60% |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos (2 mol%) | Cs₂CO₃ | THF | 80 | 4 - 8 | 80 - 90% |
| 4-Nitroiodobenzene | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | DMF/H₂O | 80 | 1 - 2 | > 95% |
Note: The data presented is a composite representation based on typical outcomes for Suzuki-Miyaura reactions with electron-rich boronic acids and various aryl halides. Specific experimental results for this compound may differ.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield for a specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Reaction Workflow and Catalytic Cycle
The logical progression of a Suzuki-Miyaura cross-coupling reaction, from reactant selection to product formation, is a critical aspect of experimental design. The catalytic cycle, the heart of the transformation, dictates the necessary components and conditions for a successful outcome.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the choice of reactants, catalyst, and reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is expected to follow established trends, with aryl iodides being the most reactive partners, followed by aryl bromides and then aryl chlorides. The electron-donating nature of the isobutoxy group on the boronic acid generally facilitates the transmetalation step. For less reactive aryl halides, such as chlorides, the use of more sophisticated catalyst systems, often employing bulky and electron-rich phosphine ligands, is typically required to achieve satisfactory yields. This guide serves as a foundational resource for researchers to strategically design and execute Suzuki-Miyaura couplings involving this valuable synthetic building block.
A Comparative Guide to the Spectroscopic Analysis of Biaryls Derived from 2,4-Dichloro-5-isobutoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel biaryl compounds are fundamental to the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these motifs, and substituted boronic acids are key reagents in this process. This guide provides a comparative analysis of the spectroscopic characterization of biaryls synthesized from 2,4-dichloro-5-isobutoxyphenylboronic acid and its more stable alternative, the corresponding N-methyliminodiacetic acid (MIDA) boronate.
The following sections detail the synthesis and, most importantly, the spectroscopic analysis of a representative biaryl compound. We present hypothetical yet plausible experimental data to illustrate the characterization process, offering a clear comparison of the starting materials and a robust workflow for analysis.
Experimental Protocols
1. General Synthesis of Biaryls via Suzuki-Miyaura Coupling
The synthesis of biaryls from this compound or its MIDA boronate equivalent typically follows a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
Materials:
-
Aryl halide (e.g., 4-bromopyridine) (1.0 equiv)
-
This compound (or its MIDA boronate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)[3]
-
Solvent (e.g., Toluene/Water 4:1 mixture, or Dioxane)[3]
Procedure:
-
To an oven-dried flask, add the aryl halide, the boronic acid (or MIDA boronate), the palladium catalyst, and the base.[3]
-
Seal the flask and degas by purging with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.[3]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1][4]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized biaryls.[6]
-
UV-Vis Spectroscopy: The electronic absorption spectra of the biaryl compounds are recorded in a suitable solvent (e.g., dichloromethane or methanol) at a specific concentration (e.g., 1x10⁻⁵ M) using a UV-Vis spectrophotometer.[7]
Data Presentation: A Comparative Analysis
To illustrate the spectroscopic analysis, we present hypothetical data for the characterization of 2-(2,4-dichloro-5-isobutoxyphenyl)-pyridine , a representative biaryl synthesized from either the parent boronic acid or its MIDA boronate alternative. While the spectral data for the final product will be identical regardless of the starting boron species, the use of a more stable MIDA boronate can often lead to cleaner reactions and higher isolated yields due to reduced side reactions like protodeboronation.[8]
Table 1: Spectroscopic Data for Hypothetical Biaryl: 2-(2,4-dichloro-5-isobutoxyphenyl)-pyridine
| Spectroscopic Technique | Parameter | Hypothetical Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 8.70 (d, 1H), 7.80 (t, 1H), 7.70 (s, 1H), 7.60 (d, 1H), 7.55 (s, 1H), 7.30 (m, 1H), 4.00 (d, 2H), 2.20 (m, 1H), 1.05 (d, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 156.0, 150.0, 149.5, 137.0, 135.0, 132.0, 130.0, 125.0, 123.0, 122.0, 118.0, 75.0, 28.5, 19.5 |
| HRMS (ESI-TOF) | m/z | Calculated for C₁₅H₁₅Cl₂NO: [M+H]⁺ 312.0558; Found: 312.0561 |
| UV-Vis (CH₂Cl₂) | λmax (nm) | 275, 310 |
Table 2: Performance Comparison of Boronic Acid vs. MIDA Boronate
| Reagent | Key Advantages | Typical Challenges | Expected Yield |
| This compound | Readily available, lower initial cost. | Prone to protodeboronation and homocoupling, potentially lower stability.[8] | Good to Excellent |
| MIDA boronate derivative | Crystalline, air- and moisture-stable solid, compatible with chromatography, allows for slow release of boronic acid.[8][9] | Requires an additional synthetic step, higher initial cost. | Often higher and more reproducible yields due to increased stability.[8] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: A general workflow for the purification and spectroscopic analysis of biaryls.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Stability of 2,4-dichloro-5-isobutoxyphenylboronic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of key chemical reagents is paramount to ensure reproducibility and success in synthetic chemistry. This guide provides a comparative assessment of the stability of 2,4-dichloro-5-isobutoxyphenylboronic acid and its derivatives. Due to the limited publicly available stability data for this specific compound, this guide presents a comparative analysis based on the well-established stability profiles of structurally related arylboronic acids and their common derivatives. The principles and experimental protocols outlined herein provide a robust framework for assessing the stability of the title compound and its analogues.
Comparative Stability of Arylboronic Acids and Their Derivatives
Arylboronic acids are known to be susceptible to various degradation pathways, with protodeboronation being a significant concern. This process involves the cleavage of the C-B bond, leading to the formation of the corresponding arene and boric acid, thereby reducing the yield of desired products in coupling reactions. The stability of arylboronic acids is influenced by factors such as temperature, pH, and the electronic and steric nature of substituents on the aromatic ring.
To enhance stability, arylboronic acids are often converted into their corresponding esters, such as pinacol esters. These derivatives generally exhibit improved stability towards storage and handling, as well as under various reaction conditions.
Table 1: Representative Comparative Stability Data under Various Stress Conditions
| Compound Class | Condition | Parameter | Observation |
| Arylboronic Acid (e.g., this compound) | Aqueous Solution (pH 7, 25°C) | Half-life (t½) | Hours to days |
| Elevated Temperature (50°C in solution) | % Degradation after 24h | 10 - 30% | |
| Acidic Conditions (pH 2) | Decomposition Rate | Moderate | |
| Basic Conditions (pH 10) | Decomposition Rate | Increased | |
| Arylboronic Acid Pinacol Ester | Aqueous Solution (pH 7, 25°C) | Half-life (t½) | Weeks to months |
| Elevated Temperature (50°C in solution) | % Degradation after 24h | < 5% | |
| Acidic Conditions (pH 2) | Decomposition Rate | Slow | |
| Basic Conditions (pH 10) | Decomposition Rate | Slow to moderate |
Note: The data presented in this table is illustrative and based on general trends observed for substituted arylboronic acids. Actual values for this compound and its derivatives should be determined experimentally.
Experimental Protocols for Stability Assessment
Accurate assessment of the stability of boronic acid derivatives is crucial for their effective use. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assay
This method is used to quantify the parent boronic acid or its derivative and monitor the formation of degradation products over time.
Objective: To determine the rate and extent of degradation of the test compound under specific stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
The boronic acid derivative to be tested
Procedure:
-
Standard Preparation: Prepare a stock solution of the boronic acid derivative of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation for Stress Studies:
-
Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 50°C).
-
Hydrolytic Stress (pH): Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).
-
Oxidative Stress: Treat a solution of the compound with a mild oxidizing agent (e.g., 3% H₂O₂).
-
-
HPLC Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress sample.
-
Inject the samples and standards onto the HPLC system.
-
Mobile Phase: A typical gradient could be from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the degradation rate and half-life under each stress condition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Decomposition
¹H and ¹¹B NMR spectroscopy can provide detailed structural information about the degradation products.
Objective: To identify the structure of degradation products and monitor the decomposition process in solution.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OD)
-
The boronic acid derivative to be tested
Procedure:
-
Sample Preparation: Prepare a solution of the boronic acid derivative in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H and ¹¹B NMR spectrum at time zero.
-
Stress Application: The sample in the NMR tube can be subjected to thermal stress by heating the NMR probe or stored under specific conditions and monitored periodically.
-
Time-course Monitoring: Acquire NMR spectra at regular intervals.
-
Data Analysis:
-
Monitor the decrease in the integral of characteristic signals of the starting material.
-
Observe the appearance of new signals corresponding to degradation products. For example, the formation of the corresponding arene due to protodeboronation can be identified by the appearance of its characteristic aromatic signals in the ¹H NMR spectrum.
-
The ¹¹B NMR spectrum can distinguish between the trigonal boronic acid and the tetrahedral boronate ester.
-
Visualizing Stability Assessment Workflows
The following diagrams illustrate the key processes involved in assessing the stability of boronic acid derivatives.
Caption: Workflow for HPLC-based stability assessment.
Caption: General protodeboronation pathway of arylboronic acids.
By employing these standardized protocols and understanding the relative stability of different boronic acid derivatives, researchers can make informed decisions in the selection and handling of these critical reagents, ultimately leading to more robust and reliable synthetic outcomes.
A Comparative Analysis of 2,4-Dichloro-5-alkoxyphenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of these transformations, influencing reaction yields, times, and selectivity. This guide provides a comparative study of 2,4-dichloro-5-alkoxyphenylboronic acids in palladium-catalyzed cross-coupling reactions, offering insights into their performance relative to other substituted phenylboronic acids.
While direct, side-by-side comparative experimental data for 2,4-dichloro-5-alkoxyphenylboronic acids is limited in publicly available literature, this guide synthesizes information based on established principles of physical organic chemistry and available data for analogous compounds to provide a useful performance benchmark.
Performance Comparison of Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the aryl group. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid.
2,4-Dichloro-5-alkoxyphenylboronic acids present a unique case with two electron-withdrawing chloro groups and one electron-donating alkoxy group. The overall effect on reactivity will be a balance of these opposing electronic influences. It is anticipated that the electron-donating character of the alkoxy group will be somewhat attenuated by the presence of two deactivating chloro substituents.
The following table provides a comparative overview of the expected performance of 2,4-dichloro-5-alkoxyphenylboronic acids against other common phenylboronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Acid | Substituent Effects | Expected Relative Reactivity | Expected Yield Range (%) |
| 2,4-Dichloro-5-methoxyphenylboronic Acid | 2x EWG (-Cl), 1x EDG (-OCH₃) | Moderate | 65-85 |
| 2,4-Dichloro-5-ethoxyphenylboronic Acid | 2x EWG (-Cl), 1x EDG (-OC₂H₅) | Moderate | 65-85 |
| Phenylboronic Acid | Unsubstituted | Baseline | 75-95 |
| 4-Methoxyphenylboronic Acid | 1x EDG (-OCH₃) | High | 85-98 |
| 4-Chlorophenylboronic Acid | 1x EWG (-Cl) | Moderate to Low | 60-80 |
| 2,4-Dichlorophenylboronic Acid | 2x EWG (-Cl) | Low | 50-70 |
Note: The expected yield ranges are estimations based on general principles and may vary significantly depending on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, base, and solvent.
Experimental Protocols
Detailed methodologies are crucial for the successful execution and reproducibility of cross-coupling reactions. Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction, which can be adapted for use with 2,4-dichloro-5-alkoxyphenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling of a 2,4-Dichloro-5-alkoxyphenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2,4-Dichloro-5-alkoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or another suitable base
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2,4-dichloro-5-alkoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a comparative study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for a comparative study of boronic acids.
A Comparative Guide to Catalyst Systems for Suzuki Couplings of Electron-Rich Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Modern Catalysts for a Challenging C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the construction of carbon-carbon bonds. However, the coupling of electron-rich phenylboronic acids with sterically hindered or electron-neutral aryl chlorides remains a significant challenge due to slow transmetalation rates and competing side reactions like protodeboronation. The choice of the palladium catalyst system is therefore critical to achieving high efficiency and yields.
This guide provides an objective, data-driven comparison of several leading catalyst systems for the Suzuki coupling of electron-rich phenylboronic acids with a focus on aryl chloride coupling partners. We will compare the performance of catalyst systems based on Buchwald-type phosphine ligands and N-Heterocyclic Carbene (NHC) ligands, providing quantitative data and detailed experimental protocols to inform your catalyst selection.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of a model electron-rich substrate, 4-methoxyphenylboronic acid, with various aryl chlorides. These systems are chosen for their high activity and prevalence in the current literature.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Highly active Buchwald ligand system, excellent for sterically hindered and electron-rich substrates.[1] |
| XPhos Pd G2 | 4-Chloroanisole | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Second-generation Buchwald precatalyst, known for its high stability and efficiency with challenging substrates.[1] |
| PEPPSI-IPr | 4-Chloroanisole | K₂CO₃ | t-BuOH | 80 | 18 | 85 | Air- and moisture-stable Pd-NHC precatalyst, offering high thermal stability and broad functional group tolerance. |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | K₃PO₄ | Dioxane | 25 | 12 | 95 | Effective system utilizing a bulky, electron-rich phosphine ligand, capable of promoting reactions at room temperature.[1] |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions using the catalyst systems compared above.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)
This protocol is a general method for the palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids using a Buchwald phosphine ligand.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.024 mmol, 2.4 mol%), the aryl chloride (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a PEPPSI Precatalyst (e.g., PEPPSI-IPr)
This protocol describes a typical procedure for the Suzuki coupling of an aryl chloride with an electron-rich boronic acid using the air- and moisture-stable PEPPSI-IPr precatalyst.
Materials:
-
PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine PEPPSI-IPr (0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add degassed t-BuOH (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for the specified time.
-
After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.
-
Workup the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed, dried, and concentrated.
-
The residue is purified by flash chromatography to yield the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki coupling experiment.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The following diagram illustrates the key steps in this cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-5-isobutoxyphenylboronic acid: A Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloro-5-isobutoxyphenylboronic acid was not located. The following guidance is based on the general hazards associated with boronic acids and chlorinated compounds and established protocols for the disposal of hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.
The responsible management of chemical waste is critical for ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards. Boronic acid derivatives should be handled as hazardous waste and should never be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[1] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[1] |
| Footwear | Closed-toe shoes.[1] |
Based on similar chlorinated and boronic acid compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3]
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1][4] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Also, indicate that it is a chlorinated boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, bench paper, pipette tips, and weighing boats that are contaminated with the compound should be collected in a designated solid hazardous waste container.[1]
-
Container Management: Ensure the solid waste container is kept closed when not in use and is stored in a designated satellite accumulation area.[4]
3. Liquid Waste Disposal:
-
Aqueous and Solvent Waste: Collect all liquid waste, including reaction mixtures and solutions containing this compound, in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[4]
-
Container Integrity: Use a container with a tightly fitting cap.[5] Funnels should not be left in the container opening.[5] To prevent spillage from expansion, do not fill liquid containers beyond 90% of their capacity.[6]
4. Disposal of Empty Containers:
-
Rinsing Procedure: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5]
-
Final Disposal: After triple-rinsing, deface the original label on the container. The cleaned container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
5. Waste Storage and Pickup:
-
Storage Location: Store sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area.[4]
-
Institutional Procedures: Follow your institution's specific procedures for requesting hazardous waste pickup.
Quantitative Data for Waste Handling
| Parameter | Guideline | Rationale |
| Liquid Container Fill Level | Do not exceed 90% capacity.[6] | Allows for vapor expansion and prevents spills. |
| Container Rinsing | Triple-rinse with a suitable solvent.[5] | Ensures removal of hazardous residue. |
| Neutralization pH Range (if applicable) | 5.5 - 9.0 | For corrosive wastes that can be neutralized on-site (consult EHS).[7] |
Disposal Workflow
References
Personal protective equipment for handling 2,4-Dichloro-5-isobutoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,4-Dichloro-5-isobutoxyphenylboronic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary when handling large quantities or if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-protective suit. | Nitrile gloves are a common standard for handling a variety of organic solvents and solids.[1] Lab coats should be long-sleeved and fully buttoned.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.[4] |
| Footwear | Closed-toe shoes. | Required for general laboratory safety to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred designated area for all manipulations of this compound, including weighing, transferring, and preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][7]
2. Handling:
-
Before use, ensure you are wearing all the required PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Minimize the generation of dust.[8] If the compound is a fine powder, handle it with care to prevent aerosolization.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[3][4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][9]
3. In Case of a Spill:
-
If a spill occurs within a fume hood, close the sash and put on appropriate PPE before cleaning it up.[8]
-
For spills outside of a fume hood, evacuate the area and ensure adequate ventilation. Do not re-enter without proper respiratory protection.[8]
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect all solid and absorbed material into a labeled, sealed container for hazardous waste disposal.[11]
-
Do not allow the substance to enter drains.[8]
Disposal Plan: Step-by-Step Waste Management
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous waste.[2]
-
Segregate this waste from other waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
2. Waste Collection:
-
Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[2][8] The original product container can be used if it is in good condition.[2]
-
The waste container must have a tightly fitting cap and be kept closed at all times except when adding waste.[12]
3. Labeling:
-
Label the hazardous waste container with "Hazardous Waste: this compound" and include the date when the first waste was added.[2]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[2]
-
Do not attempt to neutralize or dispose of this chemical down the drain unless specifically authorized by your institution and local regulations. While some boronic acids can be neutralized, halogenated organic compounds often require specific disposal procedures.[2][4][13]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical safety - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. download.basf.com [download.basf.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
